3-Ethoxycarbonyl-4-fluorophenylboronic acid
Overview
Description
3-Ethoxycarbonyl-4-fluorophenylboronic acid: is an organic compound with the molecular formula C9H10BFO4. It is a boronic acid derivative, characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
3-Ethoxycarbonyl-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical synthesis pathways . It allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . The compound is recommended to be stored at room temperature in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycarbonyl-4-fluorophenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-ethoxycarbonyl-4-fluorobromobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxycarbonyl-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidative Hydroxylation: This reaction converts the boronic acid to the corresponding phenol using an oxidizing agent.
Homolytic Aromatic Substitution: This reaction involves the substitution of the boronic acid group with other functional groups under radical conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidative Hydroxylation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Homolytic Aromatic Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) and solvents like toluene.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidative Hydroxylation: Formation of phenols.
Homolytic Aromatic Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-Ethoxycarbonyl-4-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their pharmacokinetic properties and target specificity .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with unique properties .
Comparison with Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar structure but with the ethoxycarbonyl group at a different position on the phenyl ring.
3-Fluorophenylboronic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
Uniqueness: 3-Ethoxycarbonyl-4-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonyl and fluorine substituents on the phenyl ring. This combination enhances its reactivity and allows for the formation of more complex and diverse organic molecules compared to its analogs .
Properties
IUPAC Name |
(3-ethoxycarbonyl-4-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMTPOFCTUKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647879 | |
Record name | [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-36-0 | |
Record name | 1-Ethyl 5-borono-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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